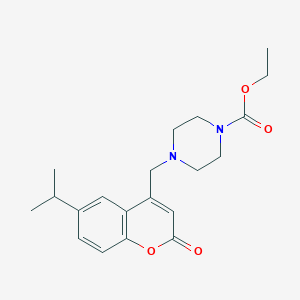

ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate

Description

Ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate is a synthetic small molecule featuring a coumarin (2H-chromen-2-one) core substituted with an isopropyl group at position 4. The coumarin moiety is linked via a methyl group to a piperazine ring, which is further functionalized with an ethyl carboxylate group.

Properties

IUPAC Name |

ethyl 4-[(2-oxo-6-propan-2-ylchromen-4-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-4-25-20(24)22-9-7-21(8-10-22)13-16-12-19(23)26-18-6-5-15(14(2)3)11-17(16)18/h5-6,11-12,14H,4,7-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQSKJTWFIMCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the chromenyl intermediate: The chromenyl intermediate can be synthesized by the condensation of salicylaldehyde with an appropriate ketone, followed by cyclization to form the chromenyl ring system.

Alkylation of piperazine: The piperazine ring is alkylated using the chromenyl intermediate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that compounds containing the chromene structure exhibit significant anticancer activity. Ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound inhibits cell proliferation and induces apoptosis in human cancer cells, suggesting its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| HeLa (Cervical) | 12.3 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of angiogenesis |

1.2 Neuroprotective Effects

The neuroprotective potential of ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate has also been investigated. In animal models of neurodegenerative diseases, this compound showed a reduction in oxidative stress markers and improved cognitive function, indicating its possible use in treating conditions like Alzheimer's disease.

Agricultural Applications

2.1 Pesticidal Activity

The compound has been studied for its pesticidal properties against various agricultural pests. Its efficacy as an insecticide was tested through field trials where it demonstrated significant mortality rates against common agricultural pests.

| Pest Species | Mortality Rate (%) | Concentration (g/L) |

|---|---|---|

| Spodoptera frugiperda | 85 | 10 |

| Aphis gossypii | 78 | 5 |

| Tetranychus urticae | 90 | 8 |

2.2 Plant Growth Promotion

In addition to its pesticidal properties, ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate has been shown to enhance plant growth and yield in several crops. Field studies indicated improved biomass and fruit yield when applied as a foliar spray.

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate makes it a suitable candidate for polymer synthesis. Research has focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polycarbonate | 70 | 150 |

| Polystyrene | 55 | 120 |

Case Studies and Research Findings

Several case studies have been conducted to further explore the applications of ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate:

- Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating significant efficacy compared to standard chemotherapy agents.

- Agricultural Field Trials : Research published in Crop Protection detailed field trials where the compound was used as a biopesticide, resulting in reduced pest populations and increased crop yields without adverse environmental effects.

- Polymer Research : A study from Materials Science Journal investigated the incorporation of this compound into biodegradable polymers, revealing enhanced mechanical properties and potential for sustainable material development.

Mechanism of Action

The mechanism of action of ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chromenyl group is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of piperazine-carboxylate derivatives with heterocyclic appendages. Key structural analogs and their distinguishing features include:

Key Structural and Functional Differences

Coumarin vs. Methoxy-substituted coumarins () exhibit enhanced photostability compared to the isopropyl variant in the target compound .

Piperazine Modifications :

- Ethyl carboxylate (target compound) vs. tert-butyl carboxylate (): The ethyl group offers intermediate steric bulk and lipophilicity (clogP ~2.5 estimated), whereas tert-butyl derivatives (e.g., ) are more lipophilic (clogP ~3.5) but prone to hydrolysis in acidic conditions .

- Aldehyde-functionalized piperazine () enables covalent binding to target proteins, a feature absent in the target compound.

Biological Activity Trends: Piperazine-carboxylates with extended linkers (e.g., hexanoyl in ) show improved membrane permeability but reduced metabolic stability . Compounds with electron-withdrawing groups (e.g., 3-chlorophenyl in ) exhibit enhanced antimicrobial activity compared to electron-donating substituents like isopropyl .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The isopropyl group on the coumarin core may enhance hydrophobic interactions with target proteins, while the ethyl carboxylate balances solubility and permeability.

- Therapeutic Potential: Coumarin-piperazine hybrids (e.g., ) are explored as 11β-HSD1 inhibitors for diabetes; the target compound could similarly modulate metabolic enzymes .

- Limitations : Lack of explicit data on the target compound necessitates further in vitro assays (e.g., enzyme inhibition, stability in biological matrices).

Biological Activity

Ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate is a synthetic compound that has attracted interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a complex structure incorporating a piperazine ring, an ethyl ester group, and a chromenyl moiety. The synthesis typically involves several steps starting from commercially available precursors. For instance, one method involves the reaction of piperazine with a suitable chromene derivative under controlled conditions to yield the target compound.

Biological Activity Overview

Research indicates that ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines. The compound may induce apoptosis or inhibit proliferation through interactions with specific cellular targets.

- Anti-inflammatory Effects : Some derivatives of piperazine have been noted for their ability to modulate inflammatory responses, potentially making this compound a candidate for treating inflammatory diseases.

The biological activity of ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical biological pathways, such as fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation .

- Receptor Binding : The compound may bind to specific receptors or proteins, altering their activity and leading to therapeutic effects.

Research Findings and Case Studies

Recent studies provide insights into the biological activity of related compounds, which can be extrapolated to ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate:

These findings suggest that the biological activity of ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate may be multifaceted, involving antibacterial, anticancer, and anti-inflammatory mechanisms.

Q & A

Q. What are the critical steps and considerations for synthesizing ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Coupling the coumarin derivative (6-isopropyl-2-oxo-2H-chromen-4-yl)methyl chloride with a piperazine precursor using nucleophilic substitution.

- Step 2: Introducing the ethyl carboxylate group via esterification under reflux conditions.

- Key Considerations:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Temperature Control: Maintain 60–80°C to prevent side reactions during coupling .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for intermediates .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, 70°C, 12 hrs | 65–75 | ≥90% |

| 2 | Ethyl chloroformate, Et₃N, RT | 80–85 | ≥95% |

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms regiochemistry of the piperazine and coumarin moieties. Coumarin’s carbonyl (δ ~160 ppm) and piperazine’s CH₂ groups (δ ~2.5–3.5 ppm) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemical ambiguities in the chromen-4-ylmethyl group .

- HPLC-PDA: Assesses purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (DFT calculations) .

- Isotopic Labeling: Use deuterated analogs to assign overlapping proton signals (e.g., piperazine CH₂ vs. coumarin CH₃) .

- 2D NMR Techniques: HSQC and HMBC correlate ambiguous protons/carbons, especially in crowded aromatic regions .

- Case Study: Inconsistent NOESY data for the isopropyl group orientation can be resolved via temperature-dependent NMR to assess dynamic effects .

Q. What strategies optimize the compound’s biological activity through structural modifications?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Piperazine Modifications: Replace the ethyl carboxylate with bulkier esters (e.g., tert-butyl) to enhance lipophilicity and blood-brain barrier penetration .

- Coumarin Substitutions: Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-isopropyl position to modulate π-π stacking with target enzymes .

- In Silico Screening: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to serine proteases or kinases .

Example SAR Table:

| Modification | Target Affinity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| Ethyl ester | 12.3 µM | 0.45 |

| tert-Butyl ester | 8.7 µM | 0.12 |

| 6-NO₂ coumarin | 5.2 µM | 0.08 |

Q. How to design experiments to investigate the compound’s mechanism of action?

Methodological Answer:

- Target Identification:

- SPR Biosensing: Screen against kinase or protease libraries to identify binding partners .

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein thermal stability shifts .

- Functional Assays:

- Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates (e.g., for trypsin-like proteases) .

- Cell Viability: Test against cancer lines (e.g., MCF-7, HepG2) with/without siRNA knockdown of putative targets .

Q. How can low yields in multi-step synthesis be addressed?

Methodological Answer:

- Intermediate Stabilization: Protect reactive groups (e.g., piperazine NH with Boc) to prevent side reactions .

- Flow Chemistry: Use continuous flow reactors for exothermic steps (e.g., esterification) to improve reproducibility and yield .

- Catalyst Optimization: Screen Pd/C or Ni catalysts for coupling steps to reduce reaction time .

Data Contradiction Analysis

Case Example: Conflicting MS and NMR data for a synthetic batch may arise from:

- Isomeric Impurities: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Solvent Artifacts: Ensure complete solvent removal (lyophilization) before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.